25-Hydroxyvitamin D3 3-Hemisuccinate
Overview
Description
25-Hydroxyvitamin D3 3-Hemisuccinate is a conjugate of 25-Hydroxyvitamin D3, the principal circulating form of vitamin D3, which is formed in the liver by hydroxylation at C-25. This compound is primarily used as a calcium regulator and in the preparation and synthesis of antisera for the immunoassay of 25-Hydroxyvitamin D3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: This is typically achieved through chemical modification using the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) method, which conjugates 25-Hydroxyvitamin D3 to bovine serum albumin .
Industrial Production Methods: Industrial production of 25-Hydroxyvitamin D3 3-Hemisuccinate is not extensively documented, but it generally follows similar synthetic routes as laboratory preparation, with optimization for scale, yield, and purity. The process involves hydroxylation of vitamin D3 in the liver to produce 25-Hydroxyvitamin D3, followed by chemical modification to introduce the hemisuccinate group .
Chemical Reactions Analysis
Types of Reactions: 25-Hydroxyvitamin D3 3-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the hemisuccinate group.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents such as sodium borohydride.
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
25-Hydroxyvitamin D3 3-Hemisuccinate has diverse applications in scientific research:
Chemistry: Used in enzyme immunoassays for measuring 25-Hydroxyvitamin D3 levels in serum.
Biology: Investigates cellular functions and metabolic pathways.
Medicine: Assesses vitamin D status and its role in calcium regulation.
Industry: Utilized in the preparation of antisera for immunoassays
Mechanism of Action
The compound exerts its effects by binding to vitamin D receptors, facilitating the active absorption of calcium and phosphorus in the small intestine. This process is crucial for maintaining calcium and phosphate homeostasis in the body. The molecular targets include vitamin D receptors and various cytochrome P450 enzymes involved in the hydroxylation of vitamin D3 .
Comparison with Similar Compounds
25-Hydroxyvitamin D3: The principal circulating form of vitamin D3.
1,25-Dihydroxyvitamin D3: The biologically active form of vitamin D3.
25-Hydroxyvitamin D2: A similar compound derived from vitamin D2.
Uniqueness: 25-Hydroxyvitamin D3 3-Hemisuccinate is unique due to its hemisuccinate group, which enhances its solubility and facilitates its use in immunoassays. This modification distinguishes it from other vitamin D derivatives, making it particularly valuable in research and diagnostic applications .
Properties
IUPAC Name |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAOPXNVLMIXNI-BPMXTZFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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